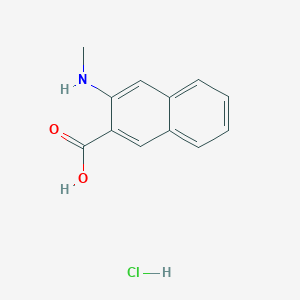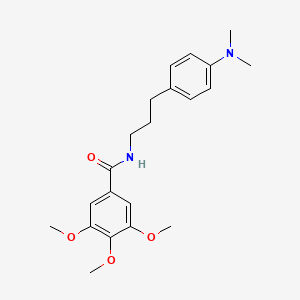
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a propyl group (a three-carbon chain), and a dimethylamino group (an amine with two methyl groups). The benzene ring is also substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and dimethylamino groups would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine could act as a base or nucleophile, the amide could undergo hydrolysis, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide and amine would likely make it polar and potentially soluble in polar solvents .科学的研究の応用
Memory Enhancement and Acetylcholinesterase Inhibition
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moiety, similar to the requested compound, have shown potential as memory enhancers. They exhibited acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range, indicating dose-dependent improvements in memory retention. Compound 10a, in particular, showed significant memory retention and maximal percent inhibition of acetylcholinesterase, suggesting a correlation between experimental biology and in silico results, including better docking scores and predicted binding free energies compared to the co-crystallized ligand. Molecular simulation studies indicated stable binding toward acetylcholinesterase, highlighting the therapeutic potential for cognitive disorders (Piplani, Sharma, Mehta, & Malik, 2018).
Histone Deacetylase Inhibition
N-Acylhydrazone (NAH) derivatives, including those related to the requested compound, have been explored as potent histone deacetylase (HDAC) 6/8 dual inhibitors. They were designed based on the structure of trichostatin A. Certain derivatives significantly increased the acetylation of α-tubulin, demonstrating inhibition of HDAC6 and affecting cell migration. These compounds also displayed potent antiproliferative activity, indicating their potential as molecular therapies for cancer. Specifically, compound 3c induced cell cycle arrest, and 3g induced apoptosis through caspase 3/7 activation, underscoring their therapeutic value (Rodrigues et al., 2016).
Modulation of Gastrointestinal Function
Trimebutine, structurally similar to the requested compound, acts on the gastrointestinal tract through an agonist effect on peripheral μ, κ, and δ opiate receptors and modulates the release of gastrointestinal peptides. It accelerates gastric emptying, induces premature phase III of the migrating motor complex, and modulates colon contractile activity. Clinically, trimebutine has been effective in treating acute and chronic abdominal pain in patients with functional bowel disorders, especially irritable bowel syndrome. Its utility extends to children presenting with abdominal pain, emphasizing its broad therapeutic potential in gastrointestinal dysfunctions (Delvaux & Wingate, 1997).
作用機序
将来の方向性
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-23(2)17-10-8-15(9-11-17)7-6-12-22-21(24)16-13-18(25-3)20(27-5)19(14-16)26-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVNCAGGFRZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)
![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)
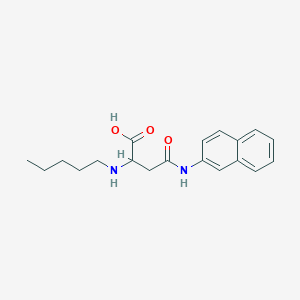
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
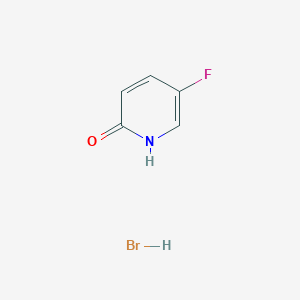
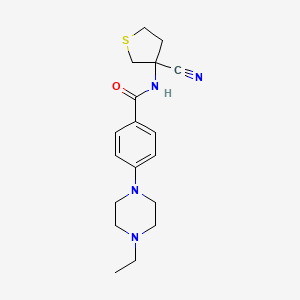
![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)
